Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate
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Overview
Description
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonyl benzoates. This compound is characterized by the presence of a biphenyl group, a sulfonyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate typically involves the reaction of 5-methyl[1,1’-biphenyl]-2-sulfonyl chloride with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or bromo derivatives of the biphenyl ring.
Scientific Research Applications
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl biphenyl-4-carboxylate
- Methyl 4-methylbenzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate is unique due to the presence of both a sulfonyl group and a biphenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
648436-61-7 |
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Molecular Formula |
C21H18O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2-phenylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C21H18O4S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)26(23,24)18-11-9-17(10-12-18)21(22)25-2/h3-14H,1-2H3 |
InChI Key |
KHWGLASHOXZSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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